4-Chlorophenol-d4

Analytical Chemistry Environmental Analysis Mass Spectrometry

Purchase 4-Chlorophenol-d4 (CAS 285132-91-4), the analytically requisite deuterated internal standard for trace-level 4-chlorophenol quantification by GC-MS/LC-MS. Four aromatic deuterium atoms provide a distinct mass shift (+4 Da) to correct matrix effects, extraction losses, and ionization variability, enabling EPA-compliant LODs as low as 0.06 ng/L. Unlabeled or alternative isotopologues introduce systematic bias. This high-purity (≥98%) IS ensures robust calibration (50–1500 ng/mL), intra-/inter-day precision (RSD <15%), and unambiguous tracer studies. Essential for environmental monitoring, pharmaceutical impurity testing, and toxicological profiling.

Molecular Formula C6H5ClO
Molecular Weight 132.58 g/mol
CAS No. 285132-91-4
Cat. No. B1419470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenol-d4
CAS285132-91-4
Molecular FormulaC6H5ClO
Molecular Weight132.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)Cl
InChIInChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D
InChIKeyWXNZTHHGJRFXKQ-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenol-d4 CAS 285132-91-4: Deuterated Internal Standard for Environmental and Analytical Quantification


4-Chlorophenol-d4 (CAS 285132-91-4) is a stable isotope-labeled analog of 4-chlorophenol, in which four hydrogen atoms on the aromatic ring are replaced by deuterium atoms, yielding a molecular weight of 132.58 g/mol . As a deuterated internal standard (IS), it is employed in isotope dilution mass spectrometry (IDMS) to correct for matrix effects, extraction losses, and ionization variability during the quantitative analysis of 4-chlorophenol and related chlorinated phenols in environmental, industrial, and toxicological samples [1]. The compound exhibits identical chemical reactivity and chromatographic behavior to its unlabeled counterpart while providing a distinct mass shift that enables accurate and reproducible quantification .

4-Chlorophenol-d4 CAS 285132-91-4: Why Unlabeled or Alternative Internal Standards Compromise Quantitative Accuracy


Analytical methods for trace-level chlorophenols in complex matrices (e.g., seawater, wastewater, biological fluids) require internal standardization to mitigate signal variability from sample preparation, matrix-induced ion suppression, and instrumental drift [1]. Substituting 4-chlorophenol-d4 with unlabeled 4-chlorophenol, a structural analog (e.g., 2-chlorophenol-d4), or a non-deuterated isotope standard introduces systematic errors. Unlabeled compounds co-elute and cannot be distinguished by mass spectrometry, while alternative isotopologues may exhibit differential chromatographic retention times, extraction recoveries, or ionization efficiencies due to subtle deuterium isotope effects, leading to quantification bias [2]. The following evidence demonstrates why 4-chlorophenol-d4 is the analytically requisite internal standard for accurate and reproducible 4-chlorophenol determination.

4-Chlorophenol-d4 CAS 285132-91-4: Quantitative Differentiation Evidence for Procurement and Method Selection


Isotopic Enrichment and Purity: Enabling Reliable Isotope Dilution Quantification

4-Chlorophenol-d4 is supplied with a minimum isotopic enrichment of 98 atom % D and chemical purity ≥98%, as verified by GC, LC, or NMR . In contrast, unlabeled 4-chlorophenol (CAS 106-48-9) has no deuterium enrichment and cannot serve as an isotopically distinct internal standard. The high enrichment minimizes isotopic cross-contribution in mass spectrometry, ensuring that the analyte and internal standard signals are well-resolved and that quantification accuracy is maintained across the linear dynamic range .

Analytical Chemistry Environmental Analysis Mass Spectrometry

Mass Spectrometric Differentiation: Baseline Resolution from Unlabeled Analyte

The molecular weight of 4-chlorophenol-d4 is 132.58 g/mol, compared to 128.56 g/mol for unlabeled 4-chlorophenol (calculated from C6H5ClO) . This +4 Da mass shift ensures complete baseline separation in MS detection, preventing signal overlap. A study on GC-MS response variations demonstrated that deuterated internal standards exhibit quantifiably different mass responses from their non-deuterated counterparts; the magnitude of this difference can affect quantification accuracy if not properly calibrated [1]. The distinct mass of 4-chlorophenol-d4 allows for specific selected reaction monitoring (SRM) transitions, improving assay selectivity.

Mass Spectrometry GC-MS LC-MS

Chromatographic Co-Elution: Minimizing Matrix-Induced Quantification Errors

4-Chlorophenol-d4 exhibits nearly identical chromatographic retention behavior to unlabeled 4-chlorophenol under common reversed-phase LC and GC conditions . A study comparing deuterated and non-deuterated internal standards for LC-ESI-MS/MS found that even minor retention time differences (ΔtR) between analyte and IS can lead to differential matrix effects and compromised accuracy [1]. Because 4-chlorophenol-d4 co-elutes precisely with 4-chlorophenol, it experiences the same matrix-induced ion suppression or enhancement, thereby providing optimal correction for sample-to-sample variability.

Chromatography LC-MS GC-MS

Isotope Dilution Performance: Achieving Sub-ng/L Detection Limits in Seawater

In a validated GC-MS/MS method for chlorophenols in seawater, the use of deuterated internal standards (including 4-chlorophenol-d4) enabled limits of detection (LODs) of 0.06–0.26 ng/L, which is 2–3 orders of magnitude lower than regulatory maximum permissible concentrations [1]. Without isotope dilution, LODs for chlorophenols in similar matrices are typically in the low μg/L range due to matrix interference [2]. The method achieved relative standard deviations (RSDs) <15% and recoveries >90% in real seawater samples, demonstrating the critical role of the deuterated IS in attaining high sensitivity and precision.

Environmental Analysis IDMS Chlorophenols

4-Chlorophenol-d4 CAS 285132-91-4: Optimal Application Scenarios Based on Quantitative Evidence


Quantitative Analysis of 4-Chlorophenol in Environmental Water Samples

Use 4-chlorophenol-d4 as an internal standard in GC-MS or LC-MS methods for the determination of 4-chlorophenol in surface water, groundwater, seawater, or wastewater. The deuterated IS corrects for matrix effects and extraction losses, enabling detection limits as low as 0.06 ng/L [1]. This is essential for compliance monitoring under environmental regulations (e.g., EPA methods) where ultra-trace quantification is required .

Method Validation and Calibration for Chlorophenol Assays

Incorporate 4-chlorophenol-d4 into calibration standards and quality control samples to assess method accuracy, precision, and linearity. The compound's co-elution and isotopic enrichment ensure that calibration curves are robust across a wide concentration range (e.g., 50–1500 ng/mL) and that intra- and inter-day precision (RSD <15%) is maintained [2][1].

Metabolic and Toxicological Tracing Studies

Employ 4-chlorophenol-d4 as a stable isotope tracer to investigate the biotransformation, distribution, and excretion of 4-chlorophenol in in vitro or in vivo models. The deuterium label allows for unambiguous mass spectrometric differentiation between exogenously administered compound and endogenous chlorophenols, facilitating accurate pharmacokinetic profiling .

Industrial Quality Control of Chlorophenolic Impurities

Utilize 4-chlorophenol-d4 as a spike-in standard for the quantification of residual 4-chlorophenol in pharmaceutical intermediates, pesticides, or dye manufacturing processes. The high purity (≥98%) and stable isotopic composition ensure reliable trace analysis, supporting compliance with product purity specifications and regulatory thresholds .

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